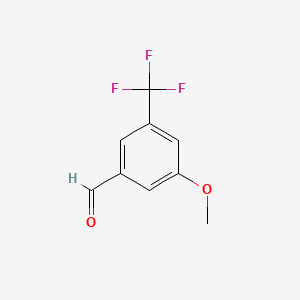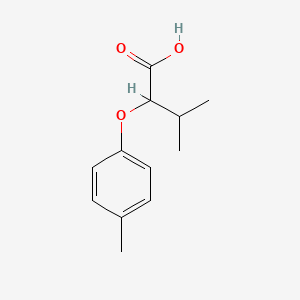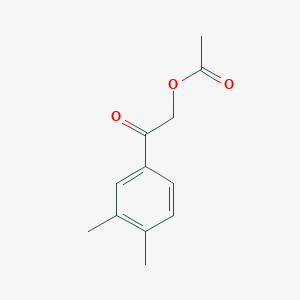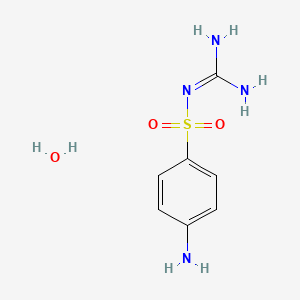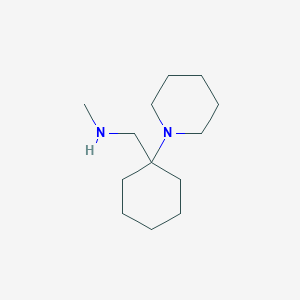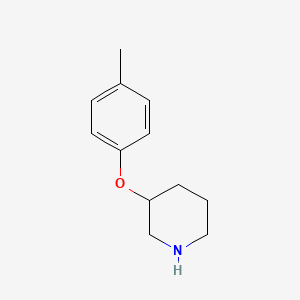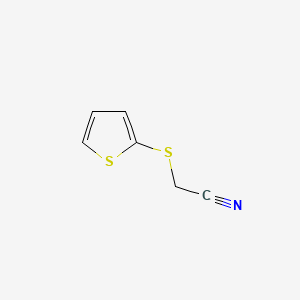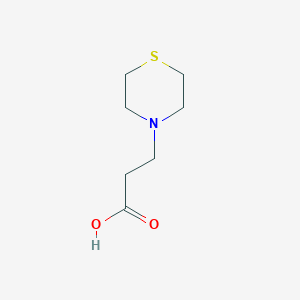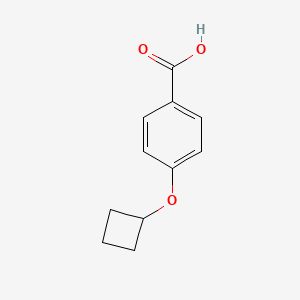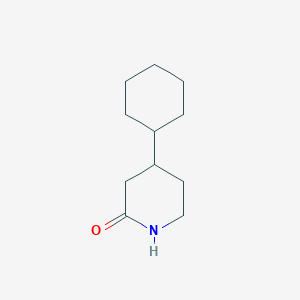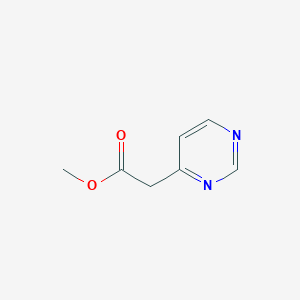
2-Fluoro-4-methyl-6-nitrophenol
Vue d'ensemble
Description
2-Fluoro-4-methyl-6-nitrophenol is a derivative of m-fluoronitrobenzene . It is reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats .
Synthesis Analysis
The synthesis of 2-Fluoro-4-methyl-6-nitrophenol involves several steps. The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methyl-6-nitrophenol is represented by the linear formula C7H6FNO3 . The InChI code is 1S/C7H6FNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 .Physical And Chemical Properties Analysis
2-Fluoro-4-methyl-6-nitrophenol has a molecular weight of 171.13 g/mol . It is a solid at room temperature and should be stored in a dry place at 2-8°C .Applications De Recherche Scientifique
- Application : 2-Fluoro-4-methyl-6-nitrophenol is used in the indirect radiofluorination of biomolecules .
- Method of Application : The study describes the use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step . This is then followed by the reaction of the isolated [18F]fluoroacylation synthon with a biomolecule .
- Results : The study demonstrates the superiority of PNP esters under direct radiofluorination conditions with favourable acylation kinetics .
Scientific Field: Medicinal Chemistry
Scientific Field: Crystallography
- Application : 2-Fluoro-4-methyl-6-nitrophenol may be used in the preparation of 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline .
- Method of Application : The specific methods of application are not detailed in the source .
- Results : The results of this application are not specified in the source .
- Application : This compound can be used in the synthesis of PNP and TFP esters of both 4-methoxyphenyliodonium benzoate and 6-trimethylammonium nicotinate, as precursors for direct radiofluorination .
- Method of Application : The study describes the synthesis of PNP and TFP esters for subsequent radiolabelling of biomolecules .
- Results : The results of this study are not specified in the source .
Scientific Field: Organic Synthesis
Scientific Field: Radiochemistry
Safety And Hazards
Propriétés
IUPAC Name |
2-fluoro-4-methyl-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSTVMNAYZSGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methyl-6-nitrophenol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



